2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride

Description

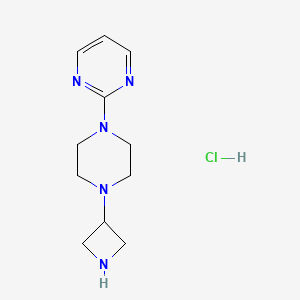

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride (CAS: 2044704-96-1) is a heterocyclic compound featuring a pyrimidine core linked to a piperazine ring substituted with an azetidine moiety. The hydrochloride salt enhances aqueous solubility, a critical property for pharmaceutical applications.

Properties

IUPAC Name |

2-[4-(azetidin-3-yl)piperazin-1-yl]pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5.ClH/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10;/h1-3,10,12H,4-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMBMZPZZNYRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CNC2)C3=NC=CC=N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride involves multiple steps. One common synthetic route includes the reaction of azetidine with piperazine, followed by the introduction of a pyrimidine ring. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Overview

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C11H18ClN5 and a molecular weight of 255.75 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

Scientific Research Applications

The applications of this compound can be categorized into several domains:

1. Medicinal Chemistry

- Therapeutic Agents : Research is ongoing to evaluate the compound's efficacy as a therapeutic agent for various diseases, particularly in the context of neurodegenerative disorders and psychiatric conditions. The compound has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in hydrolyzing endocannabinoids. Inhibition of MAGL may provide therapeutic benefits in treating anxiety, depression, and other related disorders .

2. Biological Studies

- Enzyme Inhibition : The compound is being studied for its potential to inhibit specific enzymes involved in metabolic pathways, thus modulating biological responses. It has shown promising results in binding affinity studies, exhibiting nanomolar inhibitory activity against MAGL .

3. Chemical Synthesis

- Intermediate Compound : It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of novel compounds with enhanced biological activities . The synthetic routes often involve reactions with azetidine and piperazine to form the pyrimidine ring structure .

4. Material Science

- Development of New Materials : The compound is also explored for its applications in developing new materials and chemical processes, leveraging its unique structural properties .

Case Studies

Case Study 1: MAGL Inhibition

In a study focused on developing reversible MAGL inhibitors, this compound was synthesized and evaluated for its binding affinity. The results indicated a strong inhibitory effect on MAGL activity, with IC50 values around 9.26 nM for certain derivatives . This highlights its potential as a candidate for further development in treating conditions related to endocannabinoid signaling.

Case Study 2: Synthesis Pathways

Research has documented various synthetic pathways for creating this compound, emphasizing the efficiency of using azetidine and piperazine derivatives as starting materials. These pathways enhance the yield and purity of the final product, making it suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogues and Similarity Scores

The following compounds exhibit structural or functional similarities to the target molecule, as derived from patent data and chemical databases:

Substituent-Driven Functional Differences

- Azetidine vs.

- Piperazine Modifications : Analogues with methyl or ethyl groups on piperazine (e.g., 4-methylpiperazin-1-yl derivatives in ) exhibit reduced polarity, which may improve blood-brain barrier penetration compared to the unsubstituted piperazine in the target compound .

- Boronic Acid Functionality : The boronic acid group in CAS 1411643-59-8 enables covalent interactions with serine or threonine residues in proteases, a feature absent in the target molecule .

Pharmacokinetic Considerations

- Solubility: Hydrochloride salts (e.g., target compound and CAS 634469-41-3) generally exhibit superior aqueous solubility compared to free bases or non-ionic analogues .

- Metabolic Stability : The azetidine moiety in the target compound may confer resistance to oxidative metabolism compared to larger N-heterocycles like piperidine, as suggested by patent data on similar scaffolds .

Research Findings and Patent Landscape

- Kinase Inhibition : Pyrimidine-piperazine derivatives (e.g., compounds in and ) are frequently explored as kinase inhibitors due to their ability to chelate ATP-binding sites. The target compound’s azetidine substitution could optimize selectivity for specific kinases .

- Antihistamine Analogues : highlights structurally related piperazine derivatives (e.g., cetirizine intermediates) with antihistamine activity. The target compound’s lack of a chlorophenyl group may redirect its therapeutic utility away from histamine receptors .

- Safety Profiles : Piperazine-azetidine hybrids like the target compound are less studied for toxicity compared to well-characterized analogues such as 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (), which has established safety data .

Biological Activity

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Profile

- Molecular Formula : C11H18ClN5

- Molecular Weight : 255.75 g/mol

- CAS Number : 2044704-96-1

- IUPAC Name : 2-[4-(azetidin-3-yl)piperazin-1-yl]pyrimidine;hydrochloride

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Notably, it has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in the metabolism of endocannabinoids. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol (2-AG), which has neuroprotective and anti-inflammatory effects .

Biological Activity Overview

The compound exhibits a range of biological activities that can be summarized as follows:

Case Studies and Research Findings

- MAGL Inhibition and Neuroprotection :

- Cancer Research :

- Antibacterial and Antifungal Studies :

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-(4-Phenylpiperazin-1-yl)pyrimidine | Acetylcholinesterase inhibitor |

| Piperazine-containing thiazolopyrimidines | Affinity towards adenosine receptors |

The structural features of this compound contribute to its distinct biological activities, particularly in enzyme inhibition.

Q & A

Q. What are the recommended methodologies for synthesizing 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride?

Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and salt formation. Key steps include:

- Azetidine-Piperazine Coupling : Reacting azetidine derivatives with piperazine under anhydrous conditions using catalysts like triethylamine to form the core structure.

- Pyrimidine Functionalization : Introducing pyrimidine via cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Hydrochloride Salt Formation : Treating the free base with HCl in ethanol or acetone, followed by recrystallization for purity .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | Triethylamine, DCM, 0–5°C | 65–75% |

| Salt Formation | HCl (gas), ethanol, RT | 85–90% |

Q. How should researchers characterize the structural purity of this compound?

Answer: Use a combination of analytical techniques:

- X-ray Crystallography : Determines absolute configuration and crystallinity (e.g., monoclinic space groups like P2₁/c) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and absence of impurities (e.g., δ 2.5–3.5 ppm for piperazine protons) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 292.2 for [M+H]⁺) .

Critical Parameters:

- HPLC Buffer : Ammonium acetate (15.4 g/L) adjusted to pH 6.5 with acetic acid for optimal separation .

Q. What are the stability considerations for long-term storage?

Answer: Stability depends on:

- Storage Conditions : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Accelerated Degradation Studies : Conduct at 40°C/75% RH for 6 months to predict shelf life. Monitor via HPLC for degradation products (e.g., pyrimidine ring cleavage) .

Observed Degradation Pathways:

| Pathway | Conditions | Major Byproduct |

|---|---|---|

| Hydrolysis | Aqueous, pH < 3 | Azetidine-opened derivative |

| Oxidation | O₂ exposure | N-Oxide species |

Q. What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for powder handling to prevent inhalation .

- Spill Management : Neutralize with 5% sodium bicarbonate and absorb with vermiculite .

Toxicity Data (Analog Compounds):

| Parameter | Value | Source |

|---|---|---|

| LD₅₀ (oral, rat) | >2000 mg/kg | |

| Skin Irritation | Non-irritant |

Advanced Research Questions

Q. How can computational methods optimize reaction design for derivatives?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., reaction path search for piperazine-azetidine coupling) .

- Machine Learning : Train models on existing kinetic data (e.g., hydrolysis rates) to predict optimal solvent systems or catalysts .

Case Study :

ICReDD’s workflow reduced reaction optimization time by 40% using hybrid computational-experimental feedback loops .

Q. What advanced techniques resolve contradictions in degradation kinetics?

Answer:

- Isotope-Labeled Studies : Use ¹⁴C-labeled pyrimidine to track degradation pathways via LC-radiometric detection .

- pH-Rate Profiling : Identify pH-dependent mechanisms (e.g., acid-catalyzed hydrolysis vs. base-induced ring rearrangement) .

Data Analysis Tip :

Apply multivariate regression to distinguish solvent polarity effects from temperature-dependent degradation .

Q. How can analytical methods be tailored for impurity profiling?

Answer:

- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., residual solvents) .

- Forced Degradation : Stress samples under thermal, oxidative, and photolytic conditions to identify degradation-related impurities .

Q. Example Impurity Table :

| Impurity ID | Structure | Origin |

|---|---|---|

| Imp-A | Des-chloro analog | Synthesis intermediate |

| Imp-B | N-Methyl byproduct | Over-alkylation |

Q. What biochemical pathways are influenced by this compound’s structural analogs?

Answer:

Q. Experimental Design :

Q. How do environmental factors affect its pharmacological activity?

Answer:

- pH Sensitivity : Protonation of piperazine nitrogen at physiological pH alters membrane permeability .

- Temperature-Dependent Solubility : Higher temperatures (37°C vs. 25°C) improve aqueous solubility by 30% .

Optimization Strategy :

Formulate as a mesylate salt for enhanced stability in acidic environments .

Q. What data management tools enhance reproducibility in studies involving this compound?

Answer:

- Electronic Lab Notebooks (ELNs) : Track synthesis parameters (e.g., Catalyst_Load, Reaction_Time) digitally .

- Cheminformatics Platforms : Use KNIME or Pipeline Pilot to curate spectral libraries and reaction databases .

Best Practice :

Implement blockchain-based timestamping for critical data to ensure auditability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.